3-{[(2-Chlorophenyl)carbamoyl]amino}benzoic acid, also known as 2-chloro-4-(3-carboxyphenyl)carbamide, is an organic compound with significant relevance in medicinal chemistry. Its molecular formula is C14H12ClN2O3, and it features a chlorinated aromatic ring, which is characteristic of many pharmaceuticals. This compound is classified as an amino benzoic acid derivative and is primarily used in research related to anti-bacterial and anti-cancer activities.
The synthesis of 3-{[(2-Chlorophenyl)carbamoyl]amino}benzoic acid can be achieved through various methods, including:
The molecular structure of 3-{[(2-Chlorophenyl)carbamoyl]amino}benzoic acid consists of:
C1=CC=C(C(=C1)C(=O)N(C2=CC=CC=C2Cl))C(=O)O
.3-{[(2-Chlorophenyl)carbamoyl]amino}benzoic acid can participate in various chemical reactions:
The mechanism of action for compounds like 3-{[(2-Chlorophenyl)carbamoyl]amino}benzoic acid often involves:
Experimental studies have shown varying degrees of biological activity, suggesting potential uses in therapeutic applications.
3-{[(2-Chlorophenyl)carbamoyl]amino}benzoic acid has several scientific uses:
This compound exemplifies the intersection of organic chemistry and pharmacology, highlighting its potential for further research and application in drug development.
CAS No.: 456-12-2
CAS No.: 13569-75-0
CAS No.: 12067-75-3
CAS No.: 12067-00-4
CAS No.: 14066-13-8
CAS No.: 54986-75-3